molecular formula C25H24N4O5S B11601714 (3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11601714
M. Wt: 492.5 g/mol
InChI Key: OHXSDTBVGFAYDV-VZCXRCSSSA-N
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Description

(3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a sophisticated synthetic compound designed for kinase research and drug discovery. Its molecular architecture integrates several pharmacologically significant motifs. The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in kinase inhibitor development, known for its ability to interact with the ATP-binding site of various kinases . This core is functionalized with a butyl group, which can be optimized to fine-tune the compound's physicochemical properties and selectivity profile . The structure is further elaborated with a fused [1,3]thiazolo[3,2-b][1,2,4]triazole system, a heterobicyclic framework that contributes to the molecule's planar rigidity and potential for diverse electronic interactions. The 3,4,5-trimethoxyphenyl substituent attached to this system is a classic pharmacophore often associated with broad bioactivity, including interactions with tubulin and other cellular targets, suggesting potential applications in oncology research . The (Z)-configuration around the exocyclic double bond is critical for defining the molecule's three-dimensional shape and its subsequent binding affinity to biological targets. This compound is supplied as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended for research applications only, such as in vitro enzymatic assays, cell-based screening, and structure-activity relationship (SAR) studies in medicinal chemistry. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H24N4O5S/c1-5-6-11-28-16-10-8-7-9-15(16)19(23(28)30)21-24(31)29-25(35-21)26-22(27-29)14-12-17(32-2)20(34-4)18(13-14)33-3/h7-10,12-13H,5-6,11H2,1-4H3/b21-19-

InChI Key

OHXSDTBVGFAYDV-VZCXRCSSSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)S3)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a butyl group and a thiazolo-triazole moiety. Its intricate structure suggests potential biological activity across various pharmacological domains. This article explores the compound's biological activity through diverse research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 492.5 g/mol. The presence of multiple functional groups and structural features indicates its potential for diverse interactions with biological targets.

Anticonvulsant Activity

Research has shown that compounds with structural similarities to thiazolo[3,2-b][1,2,4]triazole derivatives exhibit notable anticonvulsant properties. In studies involving animal models, such compounds demonstrated efficacy against seizures induced by electroshock and pentylene tetrazole. For instance, a series of thiazolo[3,2-b][1,2,4]triazoles were evaluated for their anticonvulsant activity and showed promising results in reducing seizure frequency in mice .

Antifungal Activity

Although some derivatives of similar structures were synthesized for antifungal purposes, results indicated poor antifungal activity against various Candida species. This suggests that while the compound may possess some antifungal properties, it may not be effective against all fungal pathogens .

Computational Predictions

Predictive tools such as Quantitative Structure-Activity Relationship (QSAR) models and PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity of this compound based on its structural characteristics. These models suggest potential activities against various biological targets including enzymes involved in metabolic pathways and receptors linked to disease processes.

Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential to elucidate how this compound interacts with specific biological targets.

Case Studies

  • Anticonvulsant Efficacy : A study demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant anticonvulsant activity in animal models. The compounds were shown to inhibit seizure activity effectively when administered prior to induced seizures .
  • Antifungal Assessment : A series of synthesized compounds based on similar structural frameworks were tested against Candida species but showed limited antifungal efficacy. This highlights the need for further modifications to enhance antifungal properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods including microwave-assisted synthesis which enhances yield and reduces reaction time. The integration of multiple pharmacophores in its structure may enhance its utility in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo[3,2-b][1,2,4]triazol-indol-2-one scaffold but differ in substituents at the phenyl ring (R1) and N1 position (R2). Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name R1 (Phenyl Substituent) R2 (N1 Substituent) Molecular Formula Molecular Weight Key Features/Findings
(3Z)-1-butyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one 3,4,5-trimethoxy Butyl C27H25N5O5S 555.60 g/mol High electron density at phenyl ring; enhanced lipophilicity due to butyl chain .
(3Z)-1-butyl-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one 4-methoxy Butyl C24H23N5O3S 469.54 g/mol Reduced steric bulk compared to trimethoxy analog; potential for improved solubility .
(3Z)-1-(2-fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one 4-methoxy 2-fluorobenzyl C26H17FN4O3S 508.50 g/mol Fluorine atom introduces electronegativity; benzyl group may enhance receptor binding .
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one 3,4-dimethoxy Ethyl C22H18N4O4S 434.47 g/mol Shorter alkyl chain (ethyl) may reduce lipophilicity; dimethoxy offers moderate electron donation .

Key Comparative Insights

The 4-methoxyphenyl substituent (as in and compounds) offers simpler steric profiles, which may improve solubility but reduce binding affinity in certain contexts .

Alkyl/Aryl Chain Influence on Pharmacokinetics: The butyl chain in the target compound and analog increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly slowing metabolic clearance . The ethyl chain () and 2-fluorobenzyl group () demonstrate how smaller or aromatic substituents can balance solubility and target engagement.

However, 3,4-dimethoxy derivatives (as in ) may align with known bioactive molecules targeting enzymes like kinases or proteases, where methoxy groups mediate hydrophobic interactions . The fluorine atom in ’s compound could mimic hydrogen-bonding interactions, a strategy employed in drug design to enhance binding affinity and metabolic stability .

Preparation Methods

Reduction of Isatin Derivatives

The indole-2-one core is synthesized via reduction of substituted isatins. A protocol from employs trifluoroacetic acid (TFA) and triethylsilane (TES) under nitrogen to reduce 5-bromoisatin to 6-methoxyindol-2-one in 94.7% yield. Adapting this method:

  • 5-Substituted isatin (1.0 equiv) is treated with TES (3.0 equiv) in TFA at room temperature.

  • Deprotection and cyclization yield the indole-2-one scaffold.

  • N-Alkylation introduces the 1-butyl group using butyl bromide and KOH in DMF.

Optimization Note : Microwave-assisted alkylation (60°C, 2 min) improves yield to 85% compared to conventional reflux (12 h, 72%).

Construction of the Thiazolo[3,2-b][1,2,] Triazole Moiety

Cyclocondensation of Thioamides and α-Halocarbonyls

The thiazole ring is formed via Hantzsch thiazole synthesis :

  • 2-Aminothiazole (1.0 equiv) reacts with α-chloroacetyl-3,4,5-trimethoxybenzaldehyde (1.0 equiv) in ethanol under reflux with p-toluenesulfonic acid (p-TSA) catalysis.

  • Cyclization forms the thiazole intermediate, followed by triazole ring closure using thiourea and Cu(OAc)₂ in DMF.

Key Data :

ConditionYield (%)Time (h)
Conventional reflux6812
Microwave (150 W)820.5

Triazole Ring Formation

The 1,2,4-triazole component is synthesized via Eschenmoser coupling :

  • 3-Bromooxindole reacts with thiobenzamide in DMF to form a thioimidate intermediate.

  • Triethylamine -mediated cyclization yields the triazole ring.

Stereochemical Control : The Z-configuration is preserved using ZnCl₂ as a Lewis acid to prevent isomerization during cycloaddition.

Coupling of Indole-2-One and Thiazolo-Triazole Moieties

Knoevenagel Condensation

The final assembly employs a Knoevenagel reaction to link intermediates A and B:

  • 1-Butylindole-2-one (1.0 equiv) and 2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-5-one (1.2 equiv) are stirred in ethanol with piperidine (0.1 equiv) at 80°C.

  • The exocyclic double bond adopts the Z-configuration due to steric hindrance from the butyl group.

Yield Optimization :

CatalystSolventYield (%)
Acetic acidEthanol75
p-TSAToluene88

Post-Synthetic Modifications and Purification

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3 → 1:1). HPLC analysis confirms >95% purity.

Recrystallization

Recrystallization from CHCl₃/MeOH (1:1) yields analytically pure crystals.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidation : The indole-2-one core may oxidize to isatin under aerobic conditions, necessitating inert atmospheres.

  • Triazole Isomerization : Prolonged heating converts Z- to E-isomers, mitigated by low-temperature (60°C) coupling.

Byproduct Formation

  • Dimerization : Occurs at high concentrations (>0.5 M), reduced by dropwise addition of reactants.

Scalability and Industrial Feasibility

Batch vs. Flow Chemistry

  • Batch synthesis (1 kg scale) achieves 72% yield with 98% purity.

  • Continuous flow systems reduce reaction time by 40% but require specialized equipment.

Cost Analysis

ComponentCost per kg ($)
3,4,5-Trimethoxybenzaldehyde120
1-Butylindole-2-one95
Total (theoretical)215

Q & A

Q. Table 1: Biological Activity of Analogous Compounds

Compound ClassObserved ActivityReference
Indole-triazole hybridsAnticancer (IC₅₀: 8 μM)
Thiazolo-triazole derivativesAntifungal (MIC: 16 μg/mL)

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina): Dock the compound into target proteins (e.g., kinases, GPCRs) using PDB structures. Focus on hydrogen bonding with the trimethoxyphenyl group and π-π stacking with the indole moiety .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable interactions .
  • ADMET prediction (SwissADME): Evaluate drug-likeness (e.g., Lipinski’s Rule of Five compliance) and BBB permeability .

Advanced: How do non-covalent interactions influence crystallization for structural studies?

Answer:

  • Supramolecular synthons: The compound’s 3,4,5-trimethoxyphenyl group engages in C–H···O hydrogen bonds, directing crystal packing .
  • Solvent selection: Polar solvents (e.g., DMF) promote π-stacking of the thiazolo-triazole core, aiding in single-crystal growth .
  • Temperature gradients: Slow cooling (0.5°C/min) from saturated solutions reduces lattice defects .

Advanced: What methodological approaches ensure stability during pharmacokinetic studies?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC to identify degradation products .
  • pH-solubility profiling: Use potentiometric titrations (e.g., with tetrabutylammonium hydroxide) to determine pKa and pH-dependent solubility .
  • Lyophilization: Stabilize the compound in amorphous solid dispersions (e.g., with PVP-VA64) to enhance shelf life .

Advanced: How can structural modifications enhance target selectivity?

Answer:

  • Bioisosteric replacement: Substitute the butyl chain with a cyclopropyl group to reduce metabolic liability .
  • Fragment-based design: Introduce sulfonamide or carbamate groups to the indole nitrogen for improved kinase inhibition .
  • SAR studies: Systematically vary substituents on the trimethoxyphenyl ring and correlate with IC₅₀ values (e.g., –OCH₃ → –CF₃ for enhanced potency) .

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